molecular formula C11H10N2O B1306862 1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 400876-64-4

1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No. B1306862
M. Wt: 186.21 g/mol
InChI Key: APJRHXYZSZISMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Pyrazole derivatives are known for their diverse biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the use of Vilsmeier-Haack reagent, as seen in the preparation of a series of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes . This method typically involves the formation of hydrazones from acetophenones and hydrazides, followed by cyclization to yield the pyrazole core . Additionally, direct synthesis methods such as 3+2 annulation have been described, which offer an effective route to substituted pyrazoles .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be confirmed using various spectroscopic methods, including NMR, mass, UV-Vis, and CHN analysis . X-ray crystallography provides detailed insights into the 3D molecular structure, revealing aspects such as the coplanarity of the aldehydic fragment with the adjacent pyrazole ring and the inclination of the two ring planes . The stability and electronic properties of these molecules can be analyzed using natural bonding orbital analysis and frontier molecular orbital analysis .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including nucleophilic substitution and condensation followed by hydrolysis, as demonstrated by the reaction of 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with cyclohexylamine . The reactivity of the carbonyl group and the substituted phenyl ring plays a crucial role in these reactions, influencing the outcome and the type of products formed.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. For instance, solvatochromic studies have shown that the emission spectrum and quantum yield of these compounds can vary significantly in different solvents . The molecular electrostatic potential map indicates the regions of the molecule that are prone to electrophilic or nucleophilic attack . Additionally, the crystal structure can be stabilized by intermolecular interactions such as hydrogen bonding and π-π stacking .

Scientific Research Applications

Synthesis and Characterization

1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde and its derivatives have been synthesized and characterized in various studies. For example, derivatives such as 1-phenyl-3-(thiophene-2-yl)-1H-pyrazole-4-carbaldehyde and related compounds have been synthesized and characterized using techniques like FTIR, 1H NMR, and X-ray diffraction. These compounds were investigated for their antimicrobial activity against a range of bacteria and fungi, showing that the antimicrobial activity depends on the Schiff base moiety used in the synthesis (Hamed et al., 2020).

Antimicrobial and Antioxidant Activities

Several studies have focused on the antimicrobial and antioxidant properties of 1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde derivatives. For instance, a series of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds were synthesized and exhibited broad-spectrum antimicrobial activities and moderate to good antioxidant activities. Molecular docking studies supported the antibacterial results, indicating potential as E. coli MurB enzyme inhibitors (Bhat et al., 2016).

Biological Activities and Molecular Docking Studies

The biological activities of 1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde derivatives have been extensively studied, revealing their potential in antimicrobial, antioxidant, anti-inflammatory, and analgesic applications. Some compounds have shown significant activity in these areas, which was further supported by molecular docking studies to understand their mode of action at the molecular level (Gurunanjappa et al., 2017).

Crystal Structure Analysis

The crystal structures of various 1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde derivatives have been determined, providing insight into their molecular configurations and potential interactions. For example, the structure of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde and related compounds were analyzed, revealing the angles and planes formed by different molecular groups, which can influence their biological activities (Loh et al., 2013).

Green Chemistry Approaches

Research has also been conducted on environmentally friendly synthesis methods for 1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde derivatives. For example, the use of ionic liquids has been explored for the synthesis of these compounds, offering an efficient and environmentally benign approach (Hangarge & Shingare, 2003).

properties

IUPAC Name

1-(3-methylphenyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-9-3-2-4-11(5-9)13-7-10(8-14)6-12-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APJRHXYZSZISMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30393194
Record name 1-(3-Methylphenyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde

CAS RN

400876-64-4
Record name 1-(3-Methylphenyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 3
Reactant of Route 3
1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 4
Reactant of Route 4
1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 5
Reactant of Route 5
1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 6
Reactant of Route 6
1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde

Citations

For This Compound
1
Citations
P Gurunanjappa, VH Kameshwar, AK Kariyappa - Asian J. Chem, 2017 - academia.edu
A series of six new 3-(1-hydroxynaphthalen-2-yl)-1-aryl-1H-pyrazole-4-carbaldehyde derivatives were synthesized by Vilsmeier-Haack reaction of phenyl hydrazones. The new …
Number of citations: 13 www.academia.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.